molecular formula C7H15N5 B12346975 N'-carbamimidoylpiperidine-1-carboximidamide

N'-carbamimidoylpiperidine-1-carboximidamide

Katalognummer: B12346975
Molekulargewicht: 169.23 g/mol
InChI-Schlüssel: AWRTYWUCRPIUMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-carbamimidoylpiperidine-1-carboximidamide is a chemical compound with the molecular formula C7H15N5. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a piperidine ring and carboximidamide groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’-carbamimidoylpiperidine-1-carboximidamide typically involves the reaction of piperidine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of N’-carbamimidoylpiperidine-1-carboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the compound. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N’-carbamimidoylpiperidine-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

N’-carbamimidoylpiperidine-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of N’-carbamimidoylpiperidine-1-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the active sites of target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N’-carbamimidoylpiperidine-1-carboximidamide stands out due to its specific structure, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C7H15N5

Molekulargewicht

169.23 g/mol

IUPAC-Name

N'-carbamimidoylpiperidine-1-carboximidamide

InChI

InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11)

InChI-Schlüssel

AWRTYWUCRPIUMW-UHFFFAOYSA-N

Isomerische SMILES

C1CCN(CC1)/C(=N/C(=N)N)/N

Kanonische SMILES

C1CCN(CC1)C(=NC(=N)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.